molecular formula C14H14N2O3 B2388570 N-(isochroman-3-ylmethyl)isoxazole-5-carboxamide CAS No. 2034497-12-4

N-(isochroman-3-ylmethyl)isoxazole-5-carboxamide

Cat. No. B2388570
CAS RN: 2034497-12-4
M. Wt: 258.277
InChI Key: DHTNUQVPBKEBCR-UHFFFAOYSA-N
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Description

Synthesis Analysis

Isoxazole derivatives can be synthesized via a one-pot green approach . The derivatives are further explored for their antibacterial and antioxidant activities together with their density functional theory (DFT) analysis . Characterization of newly synthesized moieties is done by IR, 1H NMR, 13C NMR, CHN analysis, & single-crystal X-ray Crystallography .


Molecular Structure Analysis

The molecular structure of isoxazole derivatives can be analyzed using density functional theory (DFT) analysis . The electronic structure of molecules and analysis of chemical reactivity descriptors such as hardness (η), Mulliken electronegativity (χ), chemical potential (μ) and electrophilicity (ω) can be studied .


Chemical Reactions Analysis

Isoxazole derivatives have shown potent antioxidant and antibacterial activities . They have been synthesized via one-pot methodology and examined for their antibacterial potential . Some compounds showed potent anticancer activities .

Scientific Research Applications

Medicinal Chemistry Applications

N-(Isochroman-3-ylmethyl)isoxazole-5-carboxamide derivatives have been investigated for their potential therapeutic applications. For instance, isoxazole derivatives have shown promise as glycoprotein IIb/IIIa antagonists, which could be beneficial in treating cardiovascular diseases by preventing platelet aggregation. The introduction of lipophilic substituents at strategic positions has been found to enhance the potency and duration of antiplatelet effects in animal models (Xue et al., 1997). Additionally, isoxazole-based compounds have demonstrated antitumor activities, as seen in the synthesis of novel N-phenyl-5-carboxamidyl isoxazoles, which exhibited significant activity against colon cancer cells by potentially inhibiting the JAK3/STAT3 signaling pathways (Shaw et al., 2012).

Organic Synthesis and Catalysis

In the realm of organic synthesis, isoxazole-5-carboxamide derivatives serve as key intermediates and building blocks. The development of auxiliary-directed Pd-catalyzed γ-C(sp3)-H bond activation of α-aminobutanoic acid derivatives using isoxazole-3-carboxamide moieties has been reported. This methodology enables selective and efficient modification of α-aminobutanoic acid derivatives, leading to the synthesis of γ-substituted non-natural amino acids, which are valuable in peptide chemistry (Pasunooti et al., 2015).

Agricultural Chemistry

Isoxazole-5-carboxamide derivatives have also been explored for their potential as herbicides. Research has shown that certain 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides exhibit significant herbicidal activity against broadleaf and narrowleaf weeds in both greenhouse and field studies. The herbicidal efficacy of these compounds can be attributed to the specific structural features, such as the presence of a substituted phenyl ring, a carboxamide group, and a haloalkyl group in the isoxazole ring (Hamper et al., 1995).

properties

IUPAC Name

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-1,2-oxazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c17-14(13-5-6-16-19-13)15-8-12-7-10-3-1-2-4-11(10)9-18-12/h1-6,12H,7-9H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHTNUQVPBKEBCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC2=CC=CC=C21)CNC(=O)C3=CC=NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(isochroman-3-ylmethyl)isoxazole-5-carboxamide

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